molecular formula C11H13NO4 B051611 Methyl 4-acetamido-2-methoxybenzoate CAS No. 4093-29-2

Methyl 4-acetamido-2-methoxybenzoate

Cat. No. B051611
CAS RN: 4093-29-2
M. Wt: 223.22 g/mol
InChI Key: OERVVBDWGVOBIS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including bromination, hydrolysis, cyanidation, methoxylation, and esterification. For instance, the synthesis of Methyl 4-Bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene through these steps yields a product with high purity (99.8% by GC) and an overall yield of about 47% (Chen Bing-he, 2008). Although this process does not directly yield Methyl 4-acetamido-2-methoxybenzoate, it illustrates the complex nature of synthesizing similar compounds and provides a basis for understanding the synthetic routes that can be applied to the target compound.

Molecular Structure Analysis

Molecular structure analysis involves quantum chemical computations, which provide insights into the molecule's vibrational frequencies, electronic absorption, and molecular electrostatic potential. Studies on similar molecules have utilized DFT/B3LYP methods with basis sets like 6-31G(d) to investigate their molecular structures and properties (H. Gökce et al., 2014). These analyses help in understanding the electronic and geometric configurations that influence the chemical behavior of such compounds.

Chemical Reactions and Properties

The chemical reactions of Methyl 4-acetamido-2-methoxybenzoate and related compounds can vary widely, from substitution reactions to more complex reactions involving the formation of amide bonds or the interaction with reagents like N,N'-dicyclohexylcarbodiimide. Studies have shown that certain methoxybenzoate derivatives undergo substitution reactions, providing insights into the reactivity and potential functionalization of these molecules (K. Clarke et al., 1973).

Physical Properties Analysis

Analyzing the physical properties of Methyl 4-acetamido-2-methoxybenzoate involves examining its melting point, boiling point, solubility, and other relevant physical characteristics. While specific data on this compound may be scarce, studies on similar compounds, such as methyl 4-hydroxybenzoate, provide a comparative basis for understanding the physical properties that can be expected from compounds within this class (Abeer A. Sharfalddin et al., 2020).

Chemical Properties Analysis

The chemical properties analysis focuses on the compound's reactivity, stability under various conditions, and its interaction with different chemical reagents. For instance, the stability and reactivity of the compound can be influenced by its molecular structure, as indicated by studies involving computational and experimental approaches to determine properties like combustion and vaporization enthalpies (H. Flores et al., 2019).

Scientific Research Applications

  • Antiparasitic Drugs :

    • Methyl 4-acetamido-2-methoxybenzoate derivatives, specifically the 4-amino, 4-acetamido, and 4-benzamido derivatives, were studied for their anticoccidial activity. It was found that 2-substituted derivatives, particularly those containing 2-alkoxy, alkythio, and alkylamino groups, demonstrated significant activity against coccidiosis (Rogers et al., 1964).
  • Pharmaceutical Synthesis :

    • Methyl 4-acetamido-2-methoxybenzoate was used as a starting material for the synthesis of Amisulpride, an atypical antipsychotic drug. The synthesis process involved several steps including sulfonation, hydrolysis, chlorination, reduction, and condensation, yielding a product with around 61% overall yield (Chen Yuhong & Chen-Yan Wei, 2011).
  • Chemical Synthesis & Catalysis :

    • Methyl 4-acetamido-2-methoxybenzoate was involved in a study related to oxindole synthesis via palladium-catalyzed CH functionalization. The study details various reagents and conditions used for the synthesis, demonstrating the chemical's role in complex organic synthesis processes (Magano et al., 2014).
  • Antibacterial Activity :

    • Schiff bases derived from 2-acetamidobenzaldehyde (a related compound) were used to create Zn(II) chelates, which demonstrated antibacterial properties against pathogenic strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa (Chohan et al., 2003).
  • Thermochemical Properties :

    • A study determined the structural and thermochemical properties of methyl 2- and 4-methoxybenzoates (related compounds) both experimentally and computationally. This included their combustion and vaporization enthalpies and their standard molar enthalpies of formation in the gas phase (Flores et al., 2019).

properties

IUPAC Name

methyl 4-acetamido-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-7(13)12-8-4-5-9(11(14)16-3)10(6-8)15-2/h4-6H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERVVBDWGVOBIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7057739
Record name Methyl 4-acetamido-o-anisate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-acetamido-2-methoxybenzoate

CAS RN

4093-29-2
Record name Benzoic acid, 4-(acetylamino)-2-methoxy-, methyl ester
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(acetylamino)-2-methoxybenzoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-acetamido-o-anisate
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Record name Methyl 4-(acetylamino)-o-anisate
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Record name METHYL 4-(ACETYLAMINO)-2-METHOXYBENZOATE
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Synthesis routes and methods I

Procedure details

To a mixture of 29.0 g (0.16 mole) of methyl-4-amino-2-methoxybenzoate, 0.5 g of 4-dimethylaminopyridine, and 16.0 gm (0.16 mole) of triethylamine in 500 ml of dichloromethane was added in batches 22 ml (ca. 0.23 mole) of acetic acid. After two hours the reaction mixture was neutralized with sodium bicarbonate (in solution and as a solid). The organic phase was washed successively with aqueous sodium bicarbonate. The organic phase was washed successively with aqueous sodium bicarbonate and brine, dried over magnesium sulfate, filtered, and concentrated in vacuo. Recrystallization from toluene gave 30 g of methyl-4-acetamido-2-methoxybenzoate. To 100 ml of fuming nitric acid, stirred at −40° C., was slowly added 22.3 g (0.10 mole)of the acetylated intermediate. After about twenty minutes the mixture was warmed to 0° C. and stirred for another twenty minutes. The mixture was poured onto one liter of ice and the resultant precipitate was collected. Recrystallization from toluene/ethanol gave 14.2 g of the nitrated and deacetylated compound, methyl-4-amino-2-methoxy-5-nitrobenzoate. (Under similar conditions in which the acetyl group is not removed, saponification with methanolic sodium hydroxide gives the same product.) Hydrogenation of the nitro intermediate in tetrahydrofuran using Raney nickel as catalyst gave methyl-4,5-diamino-2-methoxybenzoate. A mixture of 4.83 g (24.6 mmole) of the diamine and 7.08 g (49.2 mmole) of potassium ethylxanthate was heated at reflux under argon in 40 ml of water. The resultant product mixture was chromatographed on silica gel to give 1.5 g of methyl-2-mercapto-5-methoxy-1H-benzimidazole-6-carboxylate. (Analysis. Calc'd. for C10H10N2O3S: C, 50.41; H, 4.23; N, 11.76; S, 13.46. Found: C, 50.30; H, 4.19; N, 11.71; S, 13.12.) The title compound was then prepared by the method of Example 1 using 1.19 g (5.0 mmole) of methyl-2-mercapto-5-methoxy-1H-benzimidazole-6-carboxylate instead of 2-mercaptobenzimidazole and 0.97 g (5.5 mmole)of 2-(chloromethyl)aniline hydrochloride instead of 2-(chloromethyl)-N,N-dimethylaniline. Analysis. Calc'd. for C17H17N3O3S*2HCl: C, 49.05; H,4.60; N, 10.09; S, 7.70; C1, 17.03. Found: C, 49.37; H, 4.77; N, 9.72; S, 7.43; C1, 16.77.
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of methyl 4-amino-2-methoxybenzoate (501 mg, 2.77 mmol) in ethanol (8 ml) was added acetic anhydride (0.42 ml, 4.44 mmol, 1.6 eq) and the clear solution heated at 60-65° C. for 2 h. After cooling to room temperature the solvent was removed by rotary evaporator and the residue treated with water (10 ml) and saturated sodium bicarbonate solution (10 ml) before extracting with ethyl acetate (20 ml, 2×10 ml). The combined ethyl acetate extract was washed with water, then brine, dried (MgSO4) and evaporated to give methyl 4-acetamido-2-methoxybenzoate (545 mg, 88%) as a white solid.
Quantity
501 mg
Type
reactant
Reaction Step One
Quantity
0.42 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
M MURAKAMI, N INUKAI, A KODA… - Chemical and …, 1971 - jstage.jst.go.jp
… Methyl 4-amino-5-chloro-2-methoxybenzoate (VII) had been prepared via chlorination of methyl 4-acetamido-2-methoxybenzoate with chlorine gas.3 However, chlorination of V without …
Number of citations: 20 www.jstage.jst.go.jp
TQ Pham, I Greguric, X Liu, P Berghofer… - Journal of medicinal …, 2007 - ACS Publications
… Methyl 4-acetamido-2-methoxybenzoate (7; 10 g, 0.045 mol) in acetic acid (50 mL) at 50 C … Methyl 4-acetamido-2-methoxybenzoate (7; 15.0 g, 0.067 mol) in methanol (100 mL), H 2 O (…
Number of citations: 50 pubs.acs.org
M Maziarz, M Wrona - waters.com
PURPOSE Successful method transfer between different instruments is essential to enhance throughput and productivity across organizations. Often, analysis of active pharmaceutical …
Number of citations: 2 www.waters.com
Z Li, Y Wang, D Li, X Chen, Z Li, H Gao, L Cao, S Li… - Rsc Advances, 2017 - pubs.rsc.org
… Methyl-4-acetamido-2-methoxybenzoate (MAMB) was from Nanjing Chemlin Chemical Co., Ltd. Methyl-4-amino-2-methoxybenzoate (MAM), and 4-aminobenzoic acid methyl ester (…
Number of citations: 8 pubs.rsc.org
Z Li, Y Wang, D Li, X Chen, Z Li, H Gao, L Cao, S Lia… - pdfs.semanticscholar.org
… (MAE), 28 methyl 4-amino-2-methoxybenzoate (MAM), 4-aminobenzoic acid methyl ester (AAME), 29 methyl-4-acetamidobenzoate (MAB) and methyl 4-acetamido-2-methoxybenzoate (…
Number of citations: 0 pdfs.semanticscholar.org
M Maziarz, M Wrona - waters.com
… B Methyl 4-acetamido-5-chloro-2-methoxybenzoate 257.05 258.1 Impurity C 4-Amino-5-chloro-2-methoxybenzoic acid 201.02 202.0 Impurity D Methyl 4-acetamido-2-methoxybenzoate …
Number of citations: 2 www.waters.com
古沢良雄, 柴田健雄, 黒沢雄一郎, 森弘 - 日本農芸化学会誌, 1973 - jstage.jst.go.jp
In the course of study on the microbial transformation of p-aminosalicylic acid derivatives, Black Aspergilli (Asp. awamori 5002 and Asp. aureus 5494) was found to produce metabolic …
Number of citations: 6 www.jstage.jst.go.jp
M Maziarz, SM McCarthy, M Wrona - waters.com
ACQUITY UPLC CORTECS C18+, 1.6 µm (製品番号 186007114) ACQUITY UPLC CSH Phenyl Hexyl, 1.7 µm (製品番号 186005406) ACQUITY UPLC HSS Pentafluorophenyl (PFP), 1.8 …
Number of citations: 2 www.waters.com
P Barraclough, RM Beams, JW Black… - European Journal of …, 1990 - Elsevier
… suspension was filtered, the residual inorganic solid washed with fresh acetone, and the filtrate concentrated in vacua to give 230 g of crude methyl 4-acetamido-2-methoxybenzoate …
Number of citations: 28 www.sciencedirect.com

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